molecular formula C15H24N2O2 B3147397 benzyl N-(7-aminoheptyl)carbamate CAS No. 62146-64-9

benzyl N-(7-aminoheptyl)carbamate

Cat. No. B3147397
Key on ui cas rn: 62146-64-9
M. Wt: 264.36 g/mol
InChI Key: ISUIGFYCBBIILY-UHFFFAOYSA-N
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Patent
US04418075

Procedure details

In 80 ml of the tetrahydrofuran were dissolved 1.00 g of DL-trans-benzylhydrogenepoxysuccinate, 1.70 g of N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane, 0.73 g of 1-hydroxybenzotriazole and 0.55 g of N-methylmorpholine. To the solution was slowly added 0.95 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride under ice-cooling with stirring. The mixture was stirred for 2 hours under ice-cooling and then for 2 hours at room temperature. The solution was concentrated under reduced pressure and admixed with 100 ml of ethyl acetate and 100 ml of water and the mixture was shaken vigorously. The ethyl acetate layer was separated and washed successively with a 10% aqueous hydrochloric acid solution, an aqueous saturated bicarbonate solution and an aqueous saturated sodium chloride solution and concentrated to dryness. The resulting residue was purified by column chromatography on silica gel (chloroform:acetone=10:1) and recrystallized from ethyl acetate-n-hexane to give 1.50 g of N-[N-DL-3-trans-benzyloxycarboxyloxirane-2-carbonyl)-L-leucyl]-N'-benzyloxycarbonyl-1,7-diaminoheptane m.p. 134° C. Yield: 67%.
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
trans-benzylhydrogenepoxysuccinate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@H](C([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH:17][C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:19])=O)CC(C)C.ON1C2C=CC=CC=2N=N1.CN1CCOCC1.Cl.C(N=C=NCCCN(C)C)C>O1CCCC1>[CH2:21]([O:20][C:18]([NH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][NH2:9])=[O:19])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Two
Name
N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane
Quantity
1.7 g
Type
reactant
Smiles
N[C@@H](CC(C)C)C(=O)NCCCCCCCNC(=O)OCC1=CC=CC=C1
Name
Quantity
0.73 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.55 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
trans-benzylhydrogenepoxysuccinate
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours under ice-
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was shaken vigorously
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed successively with a 10% aqueous hydrochloric acid solution
CONCENTRATION
Type
CONCENTRATION
Details
an aqueous saturated bicarbonate solution and an aqueous saturated sodium chloride solution and concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel (chloroform:acetone=10:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCCCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04418075

Procedure details

In 80 ml of the tetrahydrofuran were dissolved 1.00 g of DL-trans-benzylhydrogenepoxysuccinate, 1.70 g of N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane, 0.73 g of 1-hydroxybenzotriazole and 0.55 g of N-methylmorpholine. To the solution was slowly added 0.95 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride under ice-cooling with stirring. The mixture was stirred for 2 hours under ice-cooling and then for 2 hours at room temperature. The solution was concentrated under reduced pressure and admixed with 100 ml of ethyl acetate and 100 ml of water and the mixture was shaken vigorously. The ethyl acetate layer was separated and washed successively with a 10% aqueous hydrochloric acid solution, an aqueous saturated bicarbonate solution and an aqueous saturated sodium chloride solution and concentrated to dryness. The resulting residue was purified by column chromatography on silica gel (chloroform:acetone=10:1) and recrystallized from ethyl acetate-n-hexane to give 1.50 g of N-[N-DL-3-trans-benzyloxycarboxyloxirane-2-carbonyl)-L-leucyl]-N'-benzyloxycarbonyl-1,7-diaminoheptane m.p. 134° C. Yield: 67%.
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
trans-benzylhydrogenepoxysuccinate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@H](C([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH:17][C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:19])=O)CC(C)C.ON1C2C=CC=CC=2N=N1.CN1CCOCC1.Cl.C(N=C=NCCCN(C)C)C>O1CCCC1>[CH2:21]([O:20][C:18]([NH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][NH2:9])=[O:19])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Two
Name
N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane
Quantity
1.7 g
Type
reactant
Smiles
N[C@@H](CC(C)C)C(=O)NCCCCCCCNC(=O)OCC1=CC=CC=C1
Name
Quantity
0.73 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.55 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
trans-benzylhydrogenepoxysuccinate
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours under ice-
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was shaken vigorously
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed successively with a 10% aqueous hydrochloric acid solution
CONCENTRATION
Type
CONCENTRATION
Details
an aqueous saturated bicarbonate solution and an aqueous saturated sodium chloride solution and concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel (chloroform:acetone=10:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCCCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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